2-(4-Pyridyl)-2-propanol

Description

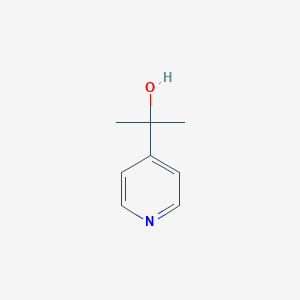

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(2,10)7-3-5-9-6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQVCDIJDUVSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404483 | |

| Record name | 2-(4-Pyridyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15031-78-4 | |

| Record name | α,α-Dimethyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15031-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Pyridyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Pyridyl)-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(4-Pyridyl)-2-propanol (CAS 15031-78-4): Synthesis, Applications, and Methodologies

This guide provides an in-depth technical overview of 2-(4-Pyridyl)-2-propanol, a versatile heterocyclic alcohol pivotal to advancements in organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond basic data to explore the causality behind its synthetic routes, its functional utility in complex molecular design, and the established protocols for its analysis and handling.

Core Chemical Identity and Physicochemical Profile

This compound, identified by CAS number 15031-78-4, is a tertiary alcohol featuring a pyridine ring. This unique structure, combining a nucleophilic nitrogen atom and a tertiary hydroxyl group, makes it a valuable building block in constructing more complex molecules.[1][2] Its physical and chemical properties are foundational to its application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15031-78-4 | [3] |

| Molecular Formula | C₈H₁₁NO | [3][4] |

| Molecular Weight | 137.18 g/mol | [3][4] |

| Appearance | White to light yellow solid/powder | [5][6] |

| Melting Point | 133 - 138 °C | [4][6] |

| Boiling Point | 140 °C @ 3 mmHg | [1][4][7] |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [4][7] |

| Solubility | Soluble in Methanol | [4][7] |

| InChI Key | WEQVCDIJDUVSID-UHFFFAOYSA-N | [5] |

Synthesis and Structural Elucidation

The synthesis of this compound is most commonly and efficiently achieved via a Grignard reaction. This classic organometallic approach is favored for its high yield and specificity. The underlying principle involves the nucleophilic addition of a methyl group from a Grignard reagent to the electrophilic carbonyl carbon of a 4-substituted pyridine precursor.

Workflow: Grignard Synthesis

Caption: Grignard synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from Ethyl Isonicotinate

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed via spectroscopic methods.

-

Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add dry ethyl isonicotinate to a flask containing anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Slowly add an excess (approximately 2.5 equivalents) of methylmagnesium bromide solution (e.g., 3.0 M in ether) to the stirred solution. The excess is crucial as the first equivalent reacts with the ester to form a ketone intermediate, and the second equivalent reacts with the ketone to form the tertiary alcohol.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath. This step hydrolyzes the magnesium alkoxide salt formed and neutralizes any remaining Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel) or recrystallization to yield pure this compound.

Structural Characterization

Confirmation of the synthesized product's identity is achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is a definitive tool. Expected signals include two singlets for the equivalent methyl protons (around 1.5 ppm), aromatic signals for the pyridine ring protons (typically two doublets, one for protons at positions 2 and 6, and another for protons at 3 and 5), and a singlet for the hydroxyl proton, which may be broad and its chemical shift variable depending on concentration and solvent.[8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₈H₁₁NO.[4][8]

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and peaks corresponding to C-H and C=N/C=C bonds of the aromatic pyridine ring.

Core Applications in Research and Development

The bifunctional nature of this compound makes it a strategic asset in both synthetic and medicinal chemistry.

Role in Organic Synthesis: Ligand and Building Block

The pyridine nitrogen atom is a Lewis base, making it an excellent coordinating agent (ligand) for various metal ions. This property is exploited in the design of catalysts and supramolecular assemblies.[9][10] The tertiary alcohol can also participate in coordination or be used as a synthetic handle for further functionalization.

Caption: Role of this compound as a ligand in catalysis.

Utility in Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] this compound serves as a key intermediate for introducing this pharmacophore into drug candidates.[1]

-

CNS Agents: It is used as a building block in the development of drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia.[1]

-

Nicotinic Receptor Ligands: The molecule's structure is suitable for modification into ligands that interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.[1]

-

Pharmaceutical Synthesis: Its dual functionality allows for its incorporation into larger, more complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Nirogacestat, a gamma-secretase inhibitor approved for treating desmoid tumors.[12]

Analytical Methodologies

Ensuring the purity and quantifying the concentration of this compound are critical for its effective use. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed.[13]

Table 2: Key Analytical Methods

| Technique | Detector | Typical Application | Rationale |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Purity assessment, quantification of volatile impurities. | The compound has sufficient volatility, especially at elevated temperatures. GC-FID offers high sensitivity, while GC-MS provides definitive identification.[13][14] |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis (Diode Array Detector) | Purity determination, quantification in reaction mixtures or formulations. | The pyridine ring contains a chromophore that strongly absorbs UV light, allowing for sensitive detection. HPLC is ideal for non-volatile impurities.[14] |

Safety, Handling, and Storage Protocols

Adherence to safety protocols is paramount when working with any chemical reagent. This compound is classified with specific hazards that necessitate careful handling.

-

GHS Hazard Identification:

-

Precautionary Statements (selected):

-

First-Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[15][16]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15][16]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[15]

-

-

Storage Conditions:

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity profile secure its role as a cornerstone in the development of novel catalysts, functional materials, and next-generation pharmaceuticals. This guide provides the foundational knowledge for scientists to harness its full potential while ensuring safe and effective application in the laboratory and beyond.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 15031-78-4 [chemicalbook.com]

- 5. This compound | 15031-78-4 [sigmaaldrich.com]

- 6. This compound | 15031-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound CAS#: 15031-78-4 [m.chemicalbook.com]

- 8. This compound(15031-78-4) 1H NMR spectrum [chemicalbook.com]

- 9. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjpps.com [wjpps.com]

- 12. Nirogacestat - Wikipedia [en.wikipedia.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Pyridyl)-2-propanol: A Cornerstone for CNS Drug Development

Introduction: The Strategic Importance of the Pyridine Scaffold and Physicochemical Profiling

In the landscape of modern drug discovery, the pyridine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved therapeutics.[1][2][3][4] Its prevalence is not coincidental; the nitrogen atom within the aromatic ring imparts unique electronic characteristics, enhances solubility through hydrogen bonding, and offers a vector for metabolic stability, making it a cornerstone in medicinal chemistry.[1] When this critical scaffold is incorporated into a molecule like 2-(4-Pyridyl)-2-propanol, it creates a versatile building block with significant potential, particularly in the development of agents targeting the Central Nervous System (CNS).[5][6]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is not merely an academic exercise. It is the foundation upon which rational drug design is built. Properties such as melting point, boiling point, solubility, and pKa govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[7][8][9] This document delves into these key parameters, explaining the causality behind their experimental determination and their implications for leveraging this compound as a key intermediate in the synthesis of novel therapeutics, including nicotinic receptor ligands.[10][11][12]

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to confirm its structure and basic molecular properties. This compound is a distinct molecule combining a pyridine ring with a tertiary alcohol functional group.

Caption: Molecular structure of this compound.

The presence of the tertiary alcohol is particularly significant in drug design. Unlike primary or secondary alcohols, tertiary alcohols cannot be easily oxidized, which often translates to greater metabolic stability.[2][3][13] The geminal methyl groups can also provide steric shielding, potentially reducing the rate of glucuronidation, another common metabolic pathway for hydroxyl groups.[2] This inherent stability makes the this compound scaffold an attractive starting point for developing CNS drugs that require resistance to rapid metabolism to ensure sufficient brain exposure.

Table 1: Core Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [14] |

| Molecular Weight | 137.18 g/mol | [14] |

| CAS Number | 15031-78-4 | [14] |

| IUPAC Name | 2-(pyridin-4-yl)propan-2-ol | [14] |

| Synonyms | 2-(4-Pyridyl)isopropyl Alcohol, α,α-Dimethyl-4-pyridinemethanol | [14] |

| Physical Form | White to light yellow powder/crystal |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces.

Table 2: Thermal Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | 136 °C | N/A | |

| Boiling Point | 140 °C | at 3 mmHg | [6] |

The relatively high melting point for a molecule of this size is indicative of strong intermolecular forces, primarily hydrogen bonding afforded by the hydroxyl group and dipole-dipole interactions from the polar pyridine ring.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[11]

Causality Behind Experimental Choices: The capillary method using a calibrated digital apparatus (like a Mel-Temp) is chosen for its precision and small sample requirement. The sample must be finely powdered and tightly packed to ensure uniform heat distribution. A slow heating rate (1-2 °C/minute) near the expected melting point is critical to allow the system to remain in thermal equilibrium, yielding an accurate range from the onset of liquefaction to complete melting.[5][15][16]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed. The open end of a capillary tube is tapped into the powder.

-

Packing: The tube is inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (approx. 115-120 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.

Experimental Protocol: Boiling Point Determination at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is essential.[17] this compound's boiling point is reported at 3 mmHg, indicating that this is a standard procedure for this molecule.

Causality Behind Experimental Choices: Lowering the external pressure reduces the temperature at which the vapor pressure of the liquid equals the external pressure, thus allowing the liquid to boil at a lower temperature and avoiding thermal degradation.[18] The Thiele tube method provides a simple and effective way to achieve uniform heating of the sample and thermometer.[19][20]

Caption: Workflow for micro boiling point determination.

Step-by-Step Methodology:

-

Preparation: A small volume (0.5 mL) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed inside with the open end down.

-

Assembly: The test tube is attached to a thermometer. The assembly is placed in a Thiele tube containing high-boiling mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady, rapid stream of bubbles is observed.

-

Cooling & Measurement: The heat is removed. As the apparatus cools, the rate of bubbling will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. The pressure of the system is recorded simultaneously.

Solubility and Ionization (pKa): Keys to Bioavailability

For a drug to be effective, it must first dissolve in physiological fluids. Solubility and the ionization state of a molecule (governed by its pKa) are arguably the most critical physicochemical properties influencing oral absorption and bioavailability.[14]

Table 3: Solubility and Acidity of this compound

| Property | Value/Description | Significance for Drug Development | Source(s) |

| Solubility | Soluble in Methanol | Indicates good polarity. Further aqueous solubility testing is crucial. | |

| pKa (Predicted) | 13.58 ± 0.29 | Refers to the hydroxyl proton, indicating it is a very weak acid. The pyridine nitrogen pKa (not listed, but typically ~5-6 for pyridines) is more relevant for physiological ionization. |

Experimental Protocol: Equilibrium Solubility Determination

The World Health Organization (WHO) provides a standardized protocol for determining equilibrium solubility for the Biopharmaceutics Classification System (BCS), which is a cornerstone of modern drug development.[21][22]

Causality Behind Experimental Choices: The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility. The experiment is conducted at a physiological temperature (37 °C) and across a range of pH values (typically 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.[21] Using an excess of the solid compound ensures that a saturated solution is formed, and agitation for a sufficient duration (e.g., 24-48 hours) ensures equilibrium is reached. Analysis by a validated HPLC method provides accurate quantification.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8.

-

Sample Addition: Add an excess amount of this compound to vials containing each buffer. The amount should be enough to ensure solid is present after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at 37 ± 1 °C. Agitate for a predetermined time (e.g., 24 hours) sufficient to reach equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

The Importance of pKa

The pKa value dictates the degree of ionization of a molecule at a given pH. The pyridine nitrogen in this compound is basic and will be protonated at pH values below its pKa. This ionization state drastically affects solubility, permeability across cell membranes, and binding to the target receptor. Potentiometric titration is a common and accurate method for experimentally determining pKa.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide an unambiguous confirmation of a molecule's structure. Each technique probes different aspects of the molecular framework, and together they form a powerful analytical toolkit.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show three distinct signals:

-

A singlet for the six equivalent protons of the two methyl groups.

-

A singlet for the one proton of the hydroxyl group (this peak may be broad and its position can vary).

-

Two distinct signals (likely doublets or multiplets) for the four protons on the pyridine ring, reflecting their different chemical environments.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show the expected number of unique carbon signals, confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] For this compound, the key characteristic absorptions would be:

-

A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

-

Absorptions around 1500-1600 cm⁻¹ characteristic of C=C and C=N stretching within the pyridine ring.

-

A strong C-O stretching absorption typically found in the 1000-1200 cm⁻¹ region for tertiary alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its structure through fragmentation patterns.

-

Molecular Ion Peak (M+): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (137.18 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Fragmentation: Characteristic fragmentation patterns would likely include the loss of a methyl group (M-15) or the loss of water (M-18), providing further structural confirmation.

Caption: Integrated spectroscopic workflow for structural confirmation.

Conclusion: A Versatile Intermediate for Advanced Drug Discovery

This in-depth guide has detailed the essential physicochemical properties of this compound, grounding the data in the context of modern drug discovery. The molecule's unique combination of a metabolically robust tertiary alcohol and the pharmacologically privileged pyridine scaffold makes it a highly valuable starting material.[2][3] Its thermal stability, solubility characteristics, and ionization potential are all critical parameters that inform its use in multi-step syntheses of complex CNS agents, such as nicotinic receptor ligands.

By understanding the causality behind the experimental determination of these properties, researchers can ensure data integrity and make more informed decisions during lead optimization. The spectroscopic fingerprint provides the ultimate confirmation of identity, ensuring that subsequent synthetic transformations are built upon a solid foundation. As the quest for novel and more effective treatments for neurological and psychiatric disorders continues, the strategic application of well-characterized building blocks like this compound will remain indispensable to the medicinal chemist's toolkit.

References

- 1. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. US10179126B2 - 2,4-thiazolidinedione derivatives in the treatment of central nervous system disorders - Google Patents [patents.google.com]

- 6. High throughput physicochemical profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 8. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 13. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine derivatives for treating psychiatric disorders - Patent US-2025270173-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Top 18 Recent Patents on Cns Drug Discovery papers published in 2009 [scispace.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. orgosolver.com [orgosolver.com]

- 21. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CZ355998A3 - Pyridyl and pyrimidylpiperazines for treating disorders caused by drug removal - Google Patents [patents.google.com]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2-(4-Pyridyl)-2-propanol

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(4-Pyridyl)-2-propanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's spectral features, the underlying principles of ¹³C NMR spectroscopy, and practical guidance on experimental protocols and data interpretation.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.[1] Unlike ¹H NMR, which provides information about the protons in a molecule, ¹³C NMR focuses on the ¹³C isotope of carbon. Although the natural abundance of ¹³C is only about 1.1%, modern NMR techniques, such as Fourier transform (FT) spectroscopy, allow for the routine acquisition of high-quality ¹³C spectra.[2]

The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment.[3] This sensitivity allows for the differentiation of carbon atoms based on their hybridization (sp³, sp², sp), the electronegativity of attached atoms, and steric effects.[4] Consequently, ¹³C NMR spectroscopy is an indispensable tool for confirming molecular structures, identifying isomers, and characterizing novel compounds.[5] In this guide, we will apply these principles to the structural analysis of this compound.

Molecular Structure and ¹³C NMR Data of this compound

This compound is a tertiary alcohol containing a pyridine ring. Its structure presents a combination of aromatic and aliphatic carbons, each with a distinct chemical environment that can be resolved by ¹³C NMR spectroscopy.

Below is a diagram of the molecular structure with the carbon atoms numbered for clear assignment of the NMR signals.

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

The experimentally obtained ¹³C NMR spectral data for this compound is summarized in the table below. The spectrum was acquired in a deuterated solvent to avoid interference from solvent protons.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C(OH) | 70.1 |

| CH₃ | 28.9 |

| C2', C6' | 149.5 |

| C3', C5' | 121.2 |

| C4' | 158.2 |

Solvent: Deuterated Chloroform (CDCl₃)

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring the ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

-

Weigh approximately 20-30 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. The choice of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte's peaks.[6]

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Calibration:

-

The ¹³C NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[6]

-

Before acquiring the spectrum, the spectrometer's magnetic field should be locked onto the deuterium signal of the CDCl₃ solvent. This ensures field stability during the experiment.

-

The spectrometer should be properly shimmed to optimize the homogeneity of the magnetic field, which results in sharp, well-resolved NMR signals.

3. Data Acquisition Parameters:

-

A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[7]

-

Spectral Width: A spectral width of approximately 250 ppm is appropriate to cover the entire range of expected carbon chemical shifts.

-

Pulse Width: A 90° pulse should be used to ensure maximum signal intensity for all carbon environments.

-

Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for the complete relaxation of all carbon nuclei, which is important for obtaining accurate signal intensities, although integration of ¹³C NMR spectra is not always reliable.[6]

-

Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically several hundred to a few thousand) must be acquired and averaged to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

-

Fourier Transformation: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is then phase-corrected to ensure that all peaks have the correct absorptive lineshape.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃, which appears as a triplet at approximately 77.16 ppm.[3] Alternatively, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, with its signal set to 0.00 ppm.[8]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five unique carbon environments in the molecule.

-

Aliphatic Carbons:

-

The signal at 28.9 ppm is assigned to the two equivalent methyl (CH₃) carbons. These carbons are in a similar chemical environment and are therefore magnetically equivalent, giving rise to a single peak.

-

The quaternary carbon attached to the hydroxyl group, C(OH) , appears at 70.1 ppm . This downfield shift compared to the methyl carbons is due to the deshielding effect of the electronegative oxygen atom.[9]

-

-

Aromatic Carbons:

-

The pyridine ring exhibits three signals due to the symmetry of the molecule.

-

The carbons at the C2' and C6' positions are equivalent and resonate at 149.5 ppm . Their significant downfield shift is attributed to the deshielding effect of the adjacent electronegative nitrogen atom.

-

The carbons at the C3' and C5' positions are also equivalent and appear at 121.2 ppm .

-

The carbon at the C4' position, which is directly attached to the propanol substituent, is the most deshielded of the aromatic carbons, resonating at 158.2 ppm . This is due to the combined electron-withdrawing effects of the nitrogen atom and the substituent.

-

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable pyridine derivative.

Reaction Scheme:

4-Acetylpyridine + Methylmagnesium Bromide → this compound

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of methyl bromide in diethyl ether dropwise to the flask to initiate the formation of the Grignard reagent (methylmagnesium bromide).

-

Once the Grignard reagent has formed, a solution of 4-acetylpyridine in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature for a few hours or gently refluxed to ensure the reaction goes to completion.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed examination of the ¹³C NMR data for this compound. By understanding the principles of ¹³C NMR spectroscopy and following standardized experimental protocols, researchers can confidently utilize this technique for the structural elucidation and characterization of this and other related compounds. The presented data, along with the detailed interpretation and synthesis protocol, serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

- 1. This compound(15031-78-4) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. This compound | 15031-78-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 8. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-Pyridyl)-2-propanol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(4-Pyridyl)-2-propanol, a tertiary alcohol of interest in pharmaceutical and chemical research. As a molecule combining a polar hydroxyl group and a basic pyridine ring, its analysis presents unique considerations. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the characterization and quantification of this and structurally related compounds.

Introduction to this compound and its Analytical Significance

This compound, with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1] Its structure features a stable aromatic pyridine ring and a tertiary alcohol functional group. The accurate identification and quantification of such molecules are paramount in drug development to ensure the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[2] Mass spectrometry, often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as a powerful tool for this purpose due to its high sensitivity and specificity.[3]

This guide will delve into the critical aspects of analyzing this compound by mass spectrometry, from the initial choice of ionization technique to the detailed interpretation of fragmentation patterns, providing both theoretical understanding and practical, field-tested protocols.

Foundational Principles: Ionization Techniques

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For a molecule like this compound, which possesses both polar and basic characteristics, several methods can be considered.

-

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, typically at 70 eV.[4] This method is well-suited for volatile and thermally stable compounds and often results in extensive fragmentation. The detailed fragmentation patterns produced by EI are highly reproducible and can be used for structural elucidation by comparing the obtained spectrum with library data.[4] Given the tertiary alcohol structure of this compound, EI is expected to produce a rich fragmentation spectrum, though the molecular ion peak may be weak or absent.[5]

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionic compounds that are soluble in a suitable solvent.[6] ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol. This method typically produces protonated molecules [M+H]⁺, especially for basic compounds like pyridines, with minimal fragmentation.[7][8] For this compound, ESI in positive ion mode would be a highly effective method, particularly when coupled with LC, allowing for the sensitive detection of the protonated parent molecule.

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for a wide range of compounds, including those with moderate polarity and volatility.[4] APCI uses a corona discharge to ionize the analyte in the gas phase at atmospheric pressure. It is often complementary to ESI and can be a good alternative if ESI proves inefficient for a particular analyte.

For the purpose of this guide, we will focus on both EI for detailed structural characterization via GC-MS and ESI for sensitive detection and quantification via LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While this compound is a solid at room temperature, it has a boiling point that allows for its analysis by GC, potentially with derivatization to improve its chromatographic properties.[9]

Experimental Protocol: GC-MS

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

-

(Optional but recommended for improved peak shape) To a 100 µL aliquot of the sample solution, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 30 minutes to convert the polar alcohol to a more volatile trimethylsilyl (TMS) ether.[10]

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC system or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet | Split/splitless, operated in split mode (e.g., 50:1) |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Range | m/z 40-300 |

Mass Spectrum and Fragmentation Analysis (EI)

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak ([M]⁺) is expected at an m/z of 137.

Predicted Fragmentation Pathway:

The fragmentation of this compound under EI conditions is primarily driven by the stability of the resulting ions. Two major fragmentation pathways are anticipated: alpha-cleavage and the loss of a neutral water molecule.[11][12]

-

Alpha-Cleavage: The bond between the tertiary carbon and one of the methyl groups can break, leading to the loss of a methyl radical (•CH₃). This results in a highly stable resonance-stabilized cation at m/z 122. This is often a very prominent peak in the spectrum of tertiary alcohols.[11]

-

Loss of Water (Dehydration): Tertiary alcohols readily undergo dehydration.[5] The loss of a water molecule (H₂O) from the molecular ion would result in a fragment at m/z 119.

-

Further Fragmentation: The pyridine ring itself is quite stable, but the side chain can undergo further fragmentation. Cleavage of the C-C bond between the pyridine ring and the propanol group can lead to the formation of a pyridinium cation or related fragments.

The following diagram illustrates the proposed EI fragmentation pathway:

Caption: Proposed EI fragmentation of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For the analysis of this compound in complex matrices, such as in pharmaceutical formulations or biological samples, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[3]

Experimental Protocol: LC-MS/MS

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution with the mobile phase.

-

For complex samples, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

Instrumentation and Conditions:

| Parameter | Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent triple quadrupole |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

ESI-MS and MS/MS Fragmentation

In positive mode ESI, this compound will readily form a protonated molecule [M+H]⁺ at an m/z of 138. Tandem mass spectrometry (MS/MS) of this precursor ion can be used for structural confirmation and quantification.

Predicted MS/MS Fragmentation:

Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 138) is expected to follow pathways similar to EI fragmentation, but starting from an even-electron species.

-

Loss of Water: The most facile fragmentation is likely the loss of a neutral water molecule (18 Da), resulting in a product ion at m/z 120.

-

Loss of Propene: Another possible fragmentation is the loss of propene (42 Da) from the side chain, which would lead to a fragment at m/z 96.

The following diagram illustrates the proposed ESI-MS/MS workflow and fragmentation:

Caption: LC-MS/MS workflow and fragmentation of this compound.

Data Interpretation and Quantitative Analysis

Qualitative Identification: The identification of this compound is confirmed by matching the retention time from the chromatography and the mass-to-charge ratios of the molecular ion and its characteristic fragment ions with those of a known reference standard.

Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of a specific fragment ion (in GC-MS) or a specific MRM transition (in LC-MS/MS) is plotted against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on the calibration curve.

Data Summary Table:

| Analytical Technique | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS | EI | 137 ([M]⁺˙) | 122, 119 |

| LC-MS/MS | ESI (+) | 138 ([M+H]⁺) | 120, 96 |

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS/MS. The choice of technique depends on the analytical objective. GC-MS with electron ionization provides detailed structural information through its characteristic fragmentation pattern, which is invaluable for initial identification. LC-MS/MS with electrospray ionization offers high sensitivity and selectivity, making it the preferred method for quantification in complex matrices. By understanding the principles of ionization and the predictable fragmentation pathways of this molecule, researchers can develop and validate robust analytical methods for its reliable characterization.

References

- 1. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(15031-78-4) MS spectrum [chemicalbook.com]

- 3. mjcce.org.mk [mjcce.org.mk]

- 4. GCMS Section 6.10 [people.whitman.edu]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the FT-IR Spectrum of 2-(4-Pyridyl)-2-propanol

Introduction

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of molecular compounds is paramount. Among the array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups and probing the molecular architecture of a substance. This guide provides a comprehensive technical exploration of the FT-IR spectrum of 2-(4-Pyridyl)-2-propanol, a heterocyclic compound of interest in drug development and materials science.

This document is designed for researchers, scientists, and drug development professionals, offering not just a static interpretation of a spectrum, but a deeper understanding of the underlying principles, experimental considerations, and data analysis that lead to a confident structural assignment. We will delve into the causality behind experimental choices and present a self-validating analytical workflow, grounded in authoritative references.

Chemical Overview of this compound

This compound, with the chemical formula C₈H₁₁NO, is a tertiary alcohol containing a pyridine ring.[1][2] Its structure features a hydroxyl (-OH) group and two methyl (-CH₃) groups attached to a carbon atom, which is in turn bonded to the 4-position of a pyridine ring. This unique combination of a tertiary alcohol and a heterocyclic aromatic ring gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint.

Key Physical Properties:

Principles of FT-IR Spectroscopy

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[5] When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. The frequencies of absorbed radiation are unique to the types of bonds and functional groups present in the molecule.

An FT-IR spectrometer operates by passing an infrared beam through a sample and measuring the amount of radiation that is transmitted. The resulting data is mathematically processed using a Fourier transform to generate a spectrum that plots absorbance or transmittance as a function of wavenumber (cm⁻¹).[5]

Experimental Protocol: Acquiring the FT-IR Spectrum

The quality and interpretability of an FT-IR spectrum are heavily dependent on proper sample preparation and instrument setup. For a solid compound like this compound, several methods are available.[6][7][8]

Recommended Technique: Attenuated Total Reflectance (ATR)

For its simplicity, speed, and minimal sample preparation, Attenuated Total Reflectance (ATR) is the preferred method for acquiring the FT-IR spectrum of this compound.[8][9] ATR works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[9]

Step-by-Step ATR-FTIR Protocol:

-

Instrument Preparation:

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic signals from the ATR crystal.[11]

-

-

Sample Application:

-

Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

-

Apply firm and even pressure using the built-in pressure clamp. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[12]

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical acquisition parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are generally sufficient to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Cleaning:

-

After acquisition, clean the ATR crystal thoroughly to remove all traces of the sample.

-

Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing if necessary.[10]

-

Workflow Diagram: ATR-FTIR Analysis

Caption: A streamlined workflow for acquiring an FT-IR spectrum using the ATR technique.

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound exhibits a series of absorption bands that correspond to the various vibrational modes of its functional groups. A detailed analysis of these bands allows for the confirmation of its molecular structure.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of this compound with key vibrational modes highlighted.

Detailed Band Assignments

The following table summarizes the expected characteristic absorption bands in the FT-IR spectrum of this compound, based on established correlation charts and spectral data for similar compounds.[13][14][15][16]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |

| 3500 - 3200 | O-H stretching (H-bonded) | Tertiary Alcohol | Strong, Broad | The broadness is a hallmark of hydrogen bonding between alcohol molecules.[17] |

| 3100 - 3000 | C-H stretching (aromatic) | Pyridine Ring | Medium to Weak | Characteristic of C-H bonds on an aromatic ring.[5] |

| 3000 - 2850 | C-H stretching (aliphatic) | Methyl Groups (-CH₃) | Medium | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups.[11] |

| 1600 - 1585, 1500 - 1400 | C=C and C=N stretching (aromatic) | Pyridine Ring | Medium to Strong | These bands are characteristic of the pyridine ring vibrations.[5][17] |

| 1465, 1375 | C-H bending | Methyl Groups (-CH₃) | Medium | Asymmetric and symmetric bending (deformation) modes of the methyl groups.[13] |

| ~1300 - 1000 | C-O stretching | Tertiary Alcohol | Strong | A strong absorption band in this region is indicative of a C-O single bond in an alcohol.[17] |

| 900 - 690 | C-H out-of-plane bending | Pyridine Ring | Strong | The position of this band can provide information about the substitution pattern on the pyridine ring. |

Analysis of Key Spectral Regions

-

The Hydroxyl (O-H) Region (3500 - 3200 cm⁻¹): The most prominent feature in the spectrum is expected to be a strong and broad absorption band in this region, characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[17] The broadness arises from the different hydrogen-bonding environments experienced by the hydroxyl groups in the solid state.

-

The C-H Stretching Region (3100 - 2850 cm⁻¹): This region will contain multiple peaks. Weaker absorptions above 3000 cm⁻¹ are attributed to the C-H stretching of the pyridine ring, while the more intense peaks below 3000 cm⁻¹ correspond to the C-H stretching of the two methyl groups.[5]

-

The Fingerprint Region (1600 - 600 cm⁻¹): This region is rich with complex vibrations that are unique to the molecule as a whole.

-

Pyridine Ring Vibrations: Strong to medium bands between 1600 cm⁻¹ and 1400 cm⁻¹ are due to the C=C and C=N stretching vibrations within the aromatic pyridine ring.[17]

-

C-O Stretch: A strong band, typically between 1300 cm⁻¹ and 1000 cm⁻¹, is a key indicator of the C-O bond of the tertiary alcohol.[17]

-

Out-of-Plane Bending: Strong absorptions in the 900-690 cm⁻¹ range are due to the out-of-plane C-H bending of the pyridine ring, which can help confirm the 4-substitution pattern.

-

Conclusion

The FT-IR spectrum of this compound provides a wealth of information that allows for its unambiguous identification and structural confirmation. By understanding the principles of FT-IR spectroscopy, employing a robust experimental protocol such as ATR, and systematically analyzing the characteristic absorption bands, researchers can confidently verify the presence of the key functional groups: the tertiary alcohol and the 4-substituted pyridine ring. This guide serves as a foundational resource for scientists and professionals, enabling them to leverage the power of FT-IR spectroscopy in their research and development endeavors.

References

- 1. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 15031-78-4 [chemicalbook.com]

- 4. This compound CAS#: 15031-78-4 [m.chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. mt.com [mt.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 15. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

theoretical and computational studies of 2-(4-Pyridyl)-2-propanol

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(4-Pyridyl)-2-propanol

Authored by: Gemini, Senior Application Scientist

This compound is a heterocyclic building block of significant interest in medicinal and materials chemistry. Its utility as a key intermediate in the synthesis of pharmaceuticals, particularly agents targeting the central nervous system, underscores the need for a profound understanding of its molecular characteristics.[1] This technical guide provides a comprehensive exploration of this compound through the lens of modern theoretical and computational chemistry. We delve into its structural, electronic, and vibrational properties, elucidating the causality behind its reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their research and development endeavors.

Introduction: The Molecular Significance of this compound

This compound (C₈H₁₁NO) is a tertiary alcohol featuring a pyridine ring.[2][3][4] This unique combination of a hydrophilic alcohol group and an aromatic, basic nitrogen-containing heterocycle imparts a set of chemical properties that make it a versatile precursor in organic synthesis. Its primary application lies in its role as a foundational scaffold for drugs targeting neurological disorders such as Alzheimer's and schizophrenia.[1] Furthermore, the pyridine nitrogen atom serves as an effective coordination site for metal ions, opening avenues for its use in catalysis and materials science.[1]

To move beyond empirical synthesis and enable rational design of novel derivatives, a detailed atomistic and electronic-level understanding is paramount. Computational chemistry provides a powerful, cost-effective toolkit to predict molecular behavior, rationalize experimental observations, and guide synthetic efforts. This guide will detail the application of Density Functional Theory (DFT) and other computational methods to dissect the properties of this important molecule.

Molecular Structure and Physicochemical Properties

The starting point for any theoretical investigation is the accurate determination of the molecule's three-dimensional structure and fundamental properties.

Optimized Molecular Geometry

Computational methods, particularly DFT, are used to find the lowest energy conformation of the molecule. The geometry is optimized by calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For this compound, this results in a well-defined spatial arrangement of the pyridine ring and the propanol side chain.

Caption: Optimized molecular structure of this compound.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties of this compound, sourced from chemical databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [2][4] |

| Molecular Weight | 137.18 g/mol | [2][4] |

| CAS Number | 15031-78-4 | [4] |

| Boiling Point | 140 °C / 3mmHg | [1][4] |

| Melting Point | 136 °C | [4] |

| XLogP3-AA | 0.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| pKa (Predicted) | 13.58 ± 0.29 | [4] |

Core Computational Methodologies: A Primer

The insights presented in this guide are primarily derived from Density Functional Theory (DFT), a robust quantum mechanical modeling method.

Why DFT? For molecules of this size, DFT strikes an optimal balance between computational cost and accuracy. It allows for the reliable prediction of geometries, reaction energies, and electronic properties. Methods like the B3LYP functional combined with a Pople-style basis set (e.g., 6-311+G(d,p)) are standard for such organic systems, providing results that correlate well with experimental data.[5][6]

The Computational Workflow A typical computational study follows a standardized workflow to ensure the reliability and reproducibility of the results. This process is crucial for establishing the trustworthiness of the generated data.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 15031-78-4 [chemicalbook.com]

- 5. 2-Pyridinium propanol hydrogen squarate: experimental and computational study of a nonlinear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Pyridyl Propanol: A Technical Guide to the Discovery and Foundational Synthesis of 2-(4-Pyridyl)-2-propanol

Abstract

This technical guide delves into the history and synthesis of 2-(4-Pyridyl)-2-propanol, a tertiary alcohol of significant interest in medicinal chemistry and materials science. While a singular, seminal publication marking its initial discovery remains elusive within the annals of early 20th-century chemistry, its synthesis is a logical and direct application of the groundbreaking Grignard reaction. This document provides a comprehensive overview of the most probable first synthetic route, grounded in the fundamental principles of organometallic chemistry established in the early 1900s. We will explore the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the compound's physicochemical properties and contemporary relevance. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important molecular scaffold.

Historical Context: A Confluence of Pyridine Chemistry and Grignard's Discovery

The story of this compound is intrinsically linked to two major advancements in organic chemistry: the burgeoning field of pyridine chemistry and the transformative discovery of organomagnesium halides by François Auguste Victor Grignard in 1900, a feat for which he was awarded the Nobel Prize in Chemistry in 1912.[1] Pyridine, a fundamental heterocyclic aromatic compound, was already a subject of intense study due to its presence in numerous natural products and its versatile reactivity.

The Grignard reaction provided an unprecedentedly robust method for the formation of carbon-carbon bonds.[1] This reaction, involving the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, opened the door to the synthesis of a vast array of alcohols and other organic compounds from simpler precursors.

Given the immediate and widespread impact of Grignard's work, it is highly probable that this compound was first synthesized in the early 20th century by applying this new methodology to a suitable pyridine-based precursor. The most logical and efficient precursors would have been 4-acetylpyridine or an ester of isonicotinic acid, such as ethyl isonicotinate.

The First Synthesis: A Logical Reconstruction

While a specific publication titled "The First Synthesis of this compound" has not been identified through extensive archival searches, the most plausible and historically consistent method is the Grignard reaction. Two primary pathways stand out:

-

Pathway A: The reaction of 4-acetylpyridine with a methyl Grignard reagent (e.g., methylmagnesium iodide).

-

Pathway B: The reaction of an ester of isonicotinic acid (e.g., ethyl isonicotinate) with an excess of a methyl Grignard reagent.

Both pathways would have been readily accessible to chemists of the era and are based on the fundamental reactivity of Grignard reagents with ketones and esters. For the purpose of this guide, we will focus on Pathway A, as it represents a direct and high-yielding approach to the target tertiary alcohol.

Mechanistic Insights: The Grignard Addition to a Pyridyl Ketone

The synthesis of this compound from 4-acetylpyridine and methylmagnesium iodide proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the methyl group nucleophilic and carbanionic in character. This potent nucleophile readily attacks the electrophilic carbonyl carbon of 4-acetylpyridine. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, which is crucial for stabilizing the Grignard reagent. The reaction proceeds in two key steps:

-

Nucleophilic Addition: The methyl group of the Grignard reagent attacks the carbonyl carbon of 4-acetylpyridine, breaking the pi bond of the carbonyl group and forming a magnesium alkoxide intermediate.

-

Protonation: Subsequent workup with a protic source, such as an aqueous solution of ammonium chloride or a dilute acid, protonates the alkoxide to yield the final product, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Modern Adaptation of a Classic Reaction

The following protocol details a reliable method for the synthesis of this compound, reflecting modern laboratory practices while adhering to the principles of the original Grignard reaction.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| Magnesium Turnings | Mg | 24.31 | 1.2 g (50 mmol) |

| Iodine | I₂ | 253.81 | 1 crystal |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL |

| Iodomethane | CH₃I | 141.94 | 6.4 g (45 mmol) |

| 4-Acetylpyridine | C₇H₇NO | 121.14 | 4.8 g (40 mmol) |

| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | 50 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Step-by-Step Procedure

-

Preparation of the Grignard Reagent:

-

A three-necked, flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel is charged with magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine.

-

The flask is gently warmed with a heat gun until violet vapors of iodine are observed, which helps to activate the magnesium surface. The flask is then allowed to cool to room temperature.

-

Anhydrous diethyl ether (10 mL) is added to the flask.

-

A solution of iodomethane (6.4 g, 45 mmol) in anhydrous diethyl ether (20 mL) is placed in the dropping funnel. A small portion of this solution (approx. 2 mL) is added to the magnesium suspension. The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming may be applied.

-

The remaining iodomethane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Acetylpyridine:

-

A solution of 4-acetylpyridine (4.8 g, 40 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

-

Workup and Isolation:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white solid.

-

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. Its identity and purity can be confirmed using a variety of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molar Mass | 137.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 106-108 °C |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.55 (s, 6H), 4.95 (s, 1H), 7.35 (d, J=6.0 Hz, 2H), 8.50 (d, J=6.0 Hz, 2H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 30.5, 71.5, 120.5, 149.5, 155.0 |

| IR (KBr, cm⁻¹) | 3150-3300 (O-H stretch), 2970 (C-H stretch), 1605, 1550 (C=C, C=N stretch) |

Modern Significance and Applications

This compound serves as a valuable building block in contemporary organic synthesis. Its utility is particularly notable in the following areas:

-

Medicinal Chemistry: The pyridyl and tertiary alcohol moieties are common features in pharmacologically active molecules. This compound can act as a precursor for the synthesis of more complex drug candidates.

-

Ligand Synthesis: The pyridine nitrogen atom can coordinate to metal centers, making this compound a useful starting material for the design and synthesis of ligands for catalysis and materials science.

-

Supramolecular Chemistry: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions makes this molecule an interesting component for the construction of supramolecular assemblies.

Conclusion

The synthesis of this compound is a testament to the enduring power and simplicity of the Grignard reaction. While the precise moment of its discovery may be lost to the historical record, the logical application of fundamental chemical principles allows us to reconstruct its genesis with a high degree of confidence. This technical guide provides a robust framework for understanding and performing the synthesis of this important chemical entity, bridging the foundational discoveries of the past with the scientific applications of the present and future.

References

An In-depth Technical Guide to the Solubility of 2-(4-Pyridyl)-2-propanol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-(4-Pyridyl)-2-propanol, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility, provides a theoretical framework for solvent selection, and details robust experimental protocols for accurate solubility determination. This approach empowers researchers, scientists, and drug development professionals to ascertain the solubility of this compound in relevant organic solvents, a critical step in process development, formulation, and purification.

Introduction to this compound and its Significance

This compound, with the chemical formula C₈H₁₁NO, is a tertiary alcohol containing a pyridine ring.[1][2] Its structure imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character, which are the primary determinants of its solubility profile. In the pharmaceutical industry, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is paramount for designing efficient crystallization processes, developing stable formulations, and ensuring bioavailability.[3][4] Precise solubility data enables the selection of appropriate solvent systems for synthesis, purification, and the preparation of dosage forms.

Physicochemical Properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 15031-78-4 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Melting Point | 136 °C | [5] |

| Boiling Point | 140 °C / 3 mmHg | [5] |

| Physical Form | Solid (powder to crystal) | [2] |

| Qualitative Solubility | Soluble in Methanol | [5][6] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent is governed by a combination of factors:

-

Polarity: The presence of the nitrogen atom in the pyridine ring and the hydroxyl group makes this compound a polar molecule.[8] Therefore, it is expected to have higher solubility in polar solvents.

-

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be good solvents for this compound.

-

Aromatic Character: The pyridine ring provides an aromatic character, which can lead to favorable π-π stacking interactions with aromatic solvents.

Experimental Determination of Solubility